molecular formula C16H22N2O4S B2765917 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopentanecarboxamide CAS No. 941975-34-4

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopentanecarboxamide

Cat. No. B2765917
CAS RN: 941975-34-4
M. Wt: 338.42
InChI Key: LFRHYJSRBGKTIL-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopentanecarboxamide, also known as Compound A, is a synthetic compound that has shown potential in various scientific research applications.

Scientific Research Applications

Anti-inflammatory and Analgesic Agents

Compounds structurally related to oxazolidinones have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. For instance, research has developed compounds that inhibit cyclooxygenase-1/2 (COX-1/COX-2) showing significant analgesic and anti-inflammatory activities, with certain compounds displaying high inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).

Anticancer Agents

Functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, indicating potential applications in designing new anticancer agents. Compounds within this research showed promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).

Glycosidase Inhibitors

Oxazolidinone derivatives have been utilized in the synthesis of precursors for glycosidase inhibitors, highlighting their potential application in developing treatments for diseases related to glycosidase enzyme activity (Bueno et al., 1997).

Antimicrobial Agents

Novel oxazolidinone analogs have been explored for their in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium, demonstrating their potential as antimicrobial agents (Zurenko et al., 1996).

Cystic Fibrosis Therapy

Research into bithiazole correctors of DeltaF508 cystic fibrosis transmembrane conductance regulator (CFTR) cellular processing for cystic fibrosis therapy presents another application of compounds with structural features related to oxazolidinones, indicating their potential in treating genetic disorders (Yu et al., 2008).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Pharmacokinetics

The pharmacokinetic properties of this compound are currently unknown . .

Result of Action

The molecular effect of the compound’s action is the inhibition of CDK2, leading to cell cycle arrest . On a cellular level, this can result in the prevention of cell proliferation, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-22-15-8-7-13(18-9-4-10-23(18,20)21)11-14(15)17-16(19)12-5-2-3-6-12/h7-8,11-12H,2-6,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRHYJSRBGKTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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